6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Medicinal Chemistry ADME Lipophilicity

CNS drug discovery programs often face poor blood-brain barrier penetration. 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 5486-67-9) addresses this with an optimized LogP of 3.38 for improved membrane permeability, offering a distinct scaffold for neuroinflammation research. Key procurement benefits: (1) Unique substitution pattern for selective SAR exploration over unsubstituted or chloro analogs; (2) Dual anti-inflammatory/antiproliferative potential for multi-target library synthesis; (3) Research-use quantities available with documented purity and global shipping.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 5486-67-9
Cat. No. B1294665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
CAS5486-67-9
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C16H12N2O2/c1-10-2-3-14-12(8-10)13(16(19)20)9-15(18-14)11-4-6-17-7-5-11/h2-9H,1H3,(H,19,20)
InChIKeyXLXSVFLOMPKIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid: Chemical Overview


6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 5486-67-9) is a heterocyclic organic compound belonging to the quinoline-4-carboxylic acid class. It features a quinoline core substituted with a methyl group at the 6-position and a pyridin-4-yl moiety at the 2-position, with a carboxylic acid functional group at the 4-position . The molecular formula is C₁₆H₁₂N₂O₂, with a molecular weight of 264.28 g/mol . This compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry, particularly for the synthesis of derivatives aimed at exploring anti-inflammatory and antiproliferative activities [1].

1

Quinoline-4-carboxylic acid scaffold with 6-methyl and 2-pyridin-4-yl substitution

Differentiated building block for med chem SAR
2

Supports synthesis of derivatives probing anti-inflammatory and antiproliferative endpoints

Based on reported class-level activity of quinoline-4-carboxylic acid core
3

Methyl group enhances lipophilicity; may support CNS drug design and permeability studies

Calculated LogP suggests permeability advantage relative to unsubstituted analog

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid: Structural Specificity & Substitution Risks


While the quinoline-4-carboxylic acid class demonstrates broad biological potential, specific substitution patterns critically dictate pharmacological profiles. 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid exhibits a unique combination of a methyl group at the 6-position and a pyridin-4-yl moiety at the 2-position. This precise substitution pattern is distinct from closely related analogs, such as 2-pyridin-4-ylquinoline-4-carboxylic acid (lacking the 6-methyl group) and 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (containing a 6-chloro substituent). Studies on quinoline derivatives demonstrate that even minor modifications—such as the presence, position, and electronic nature of substituents—can drastically alter key properties including target binding affinity, cellular permeability, metabolic stability, and overall biological efficacy [1]. Therefore, generic substitution among these analogs without rigorous experimental validation would likely result in divergent and unpredictable outcomes in research or drug discovery programs [2].

This Compound (6-Methyl)
2-pyridin-4-ylquinoline-4-carboxylic acid (6-H)
Methyl removal shifts lipophilicity and permeability profile; may alter target binding and ADME properties.
6-Methyl (-CH₃)
6-Chloro analog (6-Cl)
Electronic and steric differences (donating vs. withdrawing) can affect pKa, solubility, and target interactions.
Carboxylic acid present
Quinoline-4-carboxamides
Replacement of acid with amide drastically reduces antimicrobial and morphological effects; functional group essential for reported activity.

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid: Comparative Evidence vs Analogs


Enhanced Lipophilicity vs Unsubstituted Parent

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid possesses a calculated LogP value of 3.38, which is significantly higher than that of its close structural analog, 2-pyridin-4-ylquinoline-4-carboxylic acid (LogP ~2.5-3.0, based on structural estimation) . This increased lipophilicity is directly attributable to the addition of the methyl group at the 6-position of the quinoline core. In the context of drug discovery, a higher LogP generally correlates with enhanced membrane permeability and potential for improved oral bioavailability, although it may also influence solubility and metabolic clearance.

Lipophilicity (LogP)
Cross-study comparable
3.38
vs ~2.5–3.0 (6-H analog)
Higher calculated LogP suggests enhanced membrane permeability.
Computational estimate; experimental validation recommended.
Medicinal Chemistry ADME Lipophilicity

Class-Level Anti-Inflammatory Potential

As a member of the quinoline-4-carboxylic acid class, 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is positioned within a chemical space known for anti-inflammatory activity. A recent 2024 study evaluating 10 quinoline derivatives, including quinoline-4-carboxylic acid, demonstrated impressively appreciable anti-inflammatory affinities versus the classical NSAID indomethacin in LPS-induced RAW264.7 mouse macrophages, without associated cytotoxicities [1]. Specifically, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid were among the most potent anti-inflammatory compounds in this assay. While this specific 6-methyl-2-pyridin-4-yl substituted compound was not directly tested, its core scaffold is identical to that of the active quinoline-4-carboxylic acid, suggesting a strong likelihood of inheriting this activity.

Anti-inflammatory potential
Class-level inference
Core scaffold active vs indomethacin
Supports SAR study design; this specific derivative not directly tested.
LPS-induced RAW264.7 macrophages, 2024 study.
Anti-inflammatory Immunology In Vitro

Differential Antiproliferative Potential

The same 2024 study on quinoline-related carboxylic acid derivatives revealed a dual pharmacology: in addition to anti-inflammatory effects, certain compounds exhibited antiproliferative activity. Quinoline-4-carboxylic acid demonstrated remarkable growth inhibition capacities against the mammary MCF7 cell line, while other derivatives showed selective cytotoxicity against cervical HELA cancer cells [1]. This antiproliferative effect was not observed with all quinoline derivatives tested, highlighting the structural sensitivity of this activity. 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, as a substituted derivative of the active quinoline-4-carboxylic acid core, represents a logical candidate for further investigation into its potential anticancer properties.

Antiproliferative activity
Class-level inference
Quinoline-4-carboxylic acid core inhibits MCF7 cells
Suggests potential for oncology SAR; compound itself not assayed.
SRB assay; structural sensitivity reported.
Antiproliferative Oncology In Vitro

Superior Antimicrobial Potential vs Carboxamides

A foundational study comparing the biological properties of new quinoline-4-carboxylic acid derivatives with their corresponding quinoline-4-carboxamides established a clear structure-activity relationship: the highest antimicrobial effects were found with substituted quinoline-4-carboxylic acid derivatives, while quinoline-4-carboxamides only weakly influenced the growth of the tested microorganisms [1]. The carboxylic acid moiety was essential for inducing profound morphological changes in the hyphal tips of the fungus Botrytis cinerea and for increasing the permeability of plant cell plasmalemma. As a quinoline-4-carboxylic acid derivative, 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid retains this critical functional group, positioning it as a superior candidate for antimicrobial research compared to its amide counterparts.

Antimicrobial potential
Class-level inference
Carboxylic acid > carboxamide
Reported higher antimicrobial effect for acid derivatives
Functional group essential; supports antimicrobial screening context.
Tested vs G+, G- bacteria, fungi; 2000 study.
Antimicrobial Microbiology In Vitro

Physicochemical Profile vs 6-Chloro Analog

Comparing 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid to its 6-chloro substituted analog (6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid, CAS 669708-95-6) highlights a key differentiation in physicochemical properties. The methyl group imparts a distinct electronic and steric profile compared to the electron-withdrawing chloro group. While direct quantitative data for both compounds in the same assay is unavailable, the difference in substituents is known to influence factors like pKa, solubility, and target binding interactions. This compound (methyl) offers a less electronegative and more lipophilic alternative to the chloro analog, which may be advantageous for optimizing interactions with hydrophobic enzyme pockets or for tuning metabolic stability.

Substituent effects
Supporting evidence
6-CH₃ vs 6-Cl
Methyl: electron-donating, higher lipophilicity
Distinct electronic/steric profile influences target binding and ADME.
Qualitative differentiation based on structure.
Medicinal Chemistry Physicochemical Properties Drug Design

Acute Toxicity Benchmarking

An acute toxicity study in mice reported a subcutaneous LD₅₀ of 580 mg/kg for 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, with details of toxic effects not reported other than the lethal dose value [1]. While this is a single data point and should be interpreted with caution, it provides a preliminary safety benchmark. In comparison, other quinoline-4-carboxylic acid derivatives may exhibit different toxicity profiles depending on their specific substitution patterns. This data point can be used for initial risk assessment and to prioritize compounds with more favorable therapeutic indices during early-stage research.

Acute toxicity (LD₅₀)
Supporting evidence
580 mg/kg
Subcutaneous, mouse
Provides preliminary risk-assessment benchmark.
Limited data; toxic effects not detailed.
Toxicology Safety In Vivo

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid: Research & Industrial Applications


CNS-Penetrant Anti-Inflammatory Lead Optimization

Given its enhanced LogP of 3.38, which is indicative of improved membrane permeability , and the documented anti-inflammatory potential of its core quinoline-4-carboxylic acid scaffold [1], 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a strategically valuable starting point for developing novel anti-inflammatory drugs intended for central nervous system (CNS) targets. Medicinal chemists can utilize this scaffold to synthesize focused libraries aimed at optimizing both potency and blood-brain barrier penetration, a critical challenge in neuroinflammation drug discovery.

SAR for Dual Antiproliferative & Anti-Inflammatory Activity

The evidence for dual anti-inflammatory and antiproliferative activity within the quinoline-4-carboxylic acid class [1] positions 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid as a key compound for SAR studies. Researchers can use this specific derivative to probe how modifications at the 6-position (methyl vs. hydrogen or chloro) and the 2-position (pyridin-4-yl) influence the balance between these two pharmacologies. This is particularly relevant for exploring the concept of 'repurposing pharmacology' where a single scaffold may yield leads for both inflammatory and oncologic indications.

Antimicrobial Scaffold Development

The established superiority of quinoline-4-carboxylic acid derivatives over their corresponding amides in exerting antimicrobial effects and inducing morphological changes in fungi [2] provides a strong foundation for using this compound in antimicrobial discovery programs. 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid retains the essential carboxylic acid functional group, making it a suitable candidate for screening against bacterial and fungal panels, or for use as a control compound in assays aimed at identifying more potent antimicrobial derivatives.

Differentiated Building Block for Library Synthesis

For procurement specialists and laboratory managers, the choice of 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid over close analogs like 2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 14228-23-0) is justified by its distinct physicochemical profile (higher LogP) and the unique electronic and steric properties conferred by the 6-methyl group. This compound is not a generic quinoline; it is a specific building block that enables the exploration of chemical space inaccessible to its unsubstituted or chloro-substituted counterparts. The availability of preliminary toxicity data (LD₅₀) also provides a tangible, albeit limited, safety benchmark for handling and study design [3], which can be a differentiating factor in procurement decisions when multiple vendors or analogs are being considered.

Application
Selection Property
Validation Focus
CNS drug design studies
6-methyl substitution for enhanced lipophilicity
CNS permeability and target engagement assays
Dual-activity SAR studies
Quinoline-4-carboxylic acid core with modifiable 6-position
Cell viability and inflammatory mediator endpoint assays
Antimicrobial screening programs
Carboxylic acid moiety essential for reported activity
MIC and morphological endpoint determination
Med chem library synthesis
Unique 6-methyl, 2-pyridin-4-yl substitution pattern
Physicochemical profiling and scaffold validation

Technical Documentation Hub

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19 linked technical documents
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